molecular formula C16H12FN3O2 B11039591 4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11039591
M. Wt: 297.28 g/mol
InChI Key: OAOOUTBNQFVGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound with the molecular formula C16H11FN2O3. This compound is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules. It features a phthalazinone scaffold, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used but may include substituted benzamides or phthalazinones.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is primarily related to its role as an intermediate in the synthesis of PARP inhibitors. PARP inhibitors work by inhibiting the enzyme poly (ADP-ribose) polymerase, which is involved in DNA repair. By inhibiting this enzyme, PARP inhibitors can induce cell death in cancer cells that rely on PARP for DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a fluorine atom and a phthalazinone core. These features contribute to its potential as an intermediate in the synthesis of various biologically active compounds, particularly PARP inhibitors.

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

4-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H12FN3O2/c17-11-7-5-10(6-8-11)15(21)18-9-14-12-3-1-2-4-13(12)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22)

InChI Key

OAOOUTBNQFVGHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.